Cas no 80-02-4 (2-(4-sulfanilylanilino)ethanol)

2-(4-sulfanilylanilino)ethanol structure
80-02-4 structure
Product Name:2-(4-sulfanilylanilino)ethanol
CAS-nummer:80-02-4
MF:C14H16N2O3S
MW:292.353442192078
CID:985012
PubChem ID:6622
Update Time:2025-04-20

2-(4-sulfanilylanilino)ethanol Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(4-sulfanilylanilino)ethanol
    • ETHANOL, 2-(p-SULFANILYLANILINO)-; 2-[4-(4-Amino-phenylsulfon)-anilino]-aethanol-(1); BRN 3059614; 2-(p-Sulfanilylanilino)ethanol; 4-Amino-4'-(2-ethanolamino)-diphenylsulfon; 2-p-Sulfanilylanilino ethanol; Smith's sulfone; 2-(4-Sulfanilyl-anilino)-aethanol; 2-(4-sulfanilyl-anilino)-ethanol; 2-(4-Sulfanilylanilino)ethanol; Proethyl; 4-(2-Hydroxy-aethylamino)-1-(4-amino-phenylsulfon)-benzol;
    • 4-13-00-01326 (Beilstein Handbook Reference)
    • 2-[4-(4-aminophenyl)sulfonylanilino]ethanol
    • UNII-2G7D83186S
    • 4-Amino-4'-(beta-hydroxyethylamino)diphenyl sulfone
    • Q27254703
    • Proethyl
    • 4-Aminophenyl-4'-[.beta.-hydroxyethylaminophenyl]sulfone
    • CHEMBL4636768
    • DTXSID40229990
    • 2-(p-Sulfanilylanilino)ethanol
    • 2-[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]ethanol
    • AKOS024332549
    • NSC30452
    • Ethanol, 2-((4-((4-aminophenyl)sulfonyl)phenyl)amino)-
    • BRN 3059614
    • ETHANOL, 2-(p-SULFANILYLANILINO)-
    • 2-P-SULFANILYLANILINOETHANOL [MI]
    • 2G7D83186S
    • Ethanol, 2-[[4-[(4-aminophenyl)sulfonyl]phenyl]amino]-
    • 2-(4-[(4-Aminophenyl)sulfonyl]anilino)ethanol #
    • 2-p-Sulfanilylanilinoethanol
    • NSC 12982
    • 4-Amino-4'-beta-hydroxyethylamino diphenylsulfone
    • 2-((4-((4-Aminophenyl)sulfonyl)phenyl)amino)ethanol
    • NSC-30452
    • NSC12982
    • 2-(P-(P-AMINOPHENYLSULFONYL)PHENYL)AMINO)ETHANOL
    • 80-02-4
    • SCHEMBL1042560
    • LLBKEUTWJFQRJU-UHFFFAOYSA-N
    • Smith's sulfone
    • 4-Amino-4'-(.beta.-hydroxyethylamino)diphenyl sulfone
    • NSC-12982
    • 4-Aminophenyl-4'-(beta-hydroxyethylaminophenyl)sulfone
    • DTXCID90152481
    • Inchi: 1S/C14H16N2O3S/c15-11-1-5-13(6-2-11)20(18,19)14-7-3-12(4-8-14)16-9-10-17/h1-8,16-17H,9-10,15H2
    • InChI-sleutel: LLBKEUTWJFQRJU-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(=CC=1)N)(C1C=CC(=CC=1)NCCO)(=O)=O

Berekende eigenschappen

  • Exacte massa: 292.08828
  • Monoisotopische massa: 292.08816355g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 5
  • Complexiteit: 378
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.9
  • Topologisch pooloppervlak: 101Ų

Experimentele eigenschappen

  • PSA: 92.42
  • LogboekP: 3.24080
Aanbevolen leveranciers
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen